Hydrogen selenocysteinate

Description

Properties

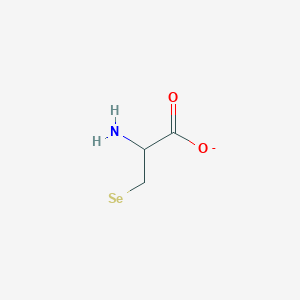

Molecular Formula |

C3H5NO2Se- |

|---|---|

Molecular Weight |

166.05 g/mol |

InChI |

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1 |

InChI Key |

FDKWRPBBCBCIGA-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])N)[Se] |

Canonical SMILES |

C(C(C(=O)[O-])N)[Se] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Hydrogen Selenocysteinate

Chemical Synthesis Approaches for Hydrogen Selenocysteinate and Analogs

The synthesis of selenocysteine (B57510) derivatives presents challenges primarily due to the ease with which the selenol group oxidizes to a diselenide. thieme-connect.com Consequently, methodologies often involve the use of selenium-protecting groups. Common starting materials for these syntheses include L-serine or L-selenocystine itself. thieme-connect.comsemanticscholar.org

Maintaining stereochemical integrity at the α-carbon is paramount in the synthesis of L-selenocysteine derivatives for biological applications. A prevalent strategy involves starting from an enantiomerically pure precursor, such as L-serine, and employing reaction conditions that avoid racemization.

Improved synthetic routes starting from L-serine have been developed to produce N-(tert-butoxycarbonyl)-Se-(p-methylbenzyl)-L-selenocysteine (Boc-Sec(MBn)-OH) and N-(tert-butoxycarbonyl)-Se-(p-methoxybenzyl)-L-selenocysteine (Boc-Sec(MPM)-OH) in five steps with high total yields and enantiomeric excess greater than 99%. semanticscholar.org The key steps involve converting L-serine into a derivative with an activated hydroxyl group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a selenolate anion (RSe⁻) generated in situ from the corresponding diselenide by reduction with sodium borohydride (B1222165) (NaBH₄). thieme-connect.comsemanticscholar.org

Another approach involves the alkylation of β-chloro-L-alanine with a lithium-based selenolate, which also yields the desired selenocysteine derivative. thieme-connect.com Stereochemical control is achieved by starting with optically pure L-serine or β-chloro-L-alanine and ensuring the substitution reaction proceeds without affecting the chiral center.

Table 1: Example of an Enantioselective Synthesis Route for Boc-L-Selenocysteine Derivatives

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | L-Serine | (Boc)₂O, NaHCO₃, then CH₂N₂ | Boc-L-Ser-OMe | - | semanticscholar.org |

| 2 | Boc-L-Ser-OMe | TsCl, Pyridine | Boc-L-Ser(Ts)-OMe | 91% | semanticscholar.org |

| 3 | Boc-L-Ser(Ts)-OMe | (MBnSe)₂, NaBH₄ | Boc-L-Sec(MBn)-OMe | 95% | semanticscholar.org |

| 4 | Boc-L-Sec(MBn)-OMe | Trimethyltin hydroxide (B78521) | Boc-L-Sec(MBn)-OH | 95% | semanticscholar.org |

| Total | L-Serine | Boc-L-Sec(MBn)-OH | ~73% | semanticscholar.org |

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides and small proteins, including those containing selenocysteine. jst.go.jp This process requires selenocysteine building blocks with an N-terminal protecting group (typically Fmoc or Boc) and a side-chain protecting group for the selenium atom that is orthogonal to the N-terminal protection. nih.govsemanticscholar.org

For Fmoc-based SPPS, which uses acid-labile side-chain protecting groups, derivatives like Fmoc-Sec(Trt)-OH (Trityl) and Fmoc-Sec(Xan)-OH (Xanthenyl) have been developed. nih.gov These can be synthesized from a bis-Fmoc-protected selenocystine (B224153) precursor. The synthesis involves the reduction of the diselenide bond followed by the in situ alkylation of the resulting selenol with the appropriate electrophile (e.g., trityl chloride). nih.gov Fmoc-Sec(Xan)-OH has been noted for its superior bench stability compared to the trityl-protected version. nih.gov

For Boc-based SPPS, derivatives such as Boc-Sec(MBn)-OH (p-methylbenzyl) and Boc-Sec(MPM)-OH (p-methoxybenzyl) are commonly used. semanticscholar.org The incorporation of these protected selenocysteine amino acids into a growing peptide chain follows standard SPPS protocols, using coupling agents like HBTU/HOAt or DIC/HOAt. nih.govrsc.org After synthesis, the peptide is cleaved from the resin and the protecting groups are removed, often using a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov

Table 2: Common Selenocysteine Derivatives for SPPS

| Derivative | Nα-Protection | Se-Protection | Cleavage Condition for Se-Group | Application | Reference |

| Fmoc-Sec(Trt)-OH | Fmoc | Trityl (Trt) | TFA | Fmoc-SPPS | nih.gov |

| Fmoc-Sec(Xan)-OH | Fmoc | Xanthenyl (Xan) | TFA | Fmoc-SPPS | nih.gov |

| Boc-Sec(MBn)-OH | Boc | p-Methylbenzyl (MBn) | HF or TFMSA | Boc-SPPS | semanticscholar.org |

| Boc-Sec(MPM)-OH | Boc | p-Methoxybenzyl (MPM) | HF or TFMSA | Boc-SPPS | semanticscholar.org |

Solution-phase synthesis offers an alternative to SPPS, particularly for producing larger quantities of specific selenocysteine derivatives or shorter selenopeptides. These routes often mirror the initial steps of the enantioselective syntheses described previously.

A common and efficient method starts from a protected L-serine methyl ester, which is converted to its O-mesylated derivative. This intermediate then undergoes direct nucleophilic substitution with various selenolate anions generated in situ. thieme-connect.com This one-pot strategy works with Cbz, Fmoc, and Boc N-protecting groups, with the Boc group generally providing better yields. thieme-connect.com Another route involves the reduction of protected selenocystine with NaBH₄ to generate the free selenol, which is then reacted with alkyl or aryl halides. thieme-connect.comacs.org

A comprehensive one-pot methodology has been developed that utilizes a zinc-mediated biphasic reduction of bis-Nα-protected selenocystine to form the selenol intermediate. This is followed by in-situ S- or Se-alkylation with various electrophiles to produce a wide range of protected selenocysteine derivatives in high yield. nih.govbenthamdirect.com Many of these derivatives can be precipitated in high purity directly from the reaction mixture. nih.govbenthamdirect.com

Purification and Isolation Techniques for Synthetic this compound

The purification of synthetic selenocysteine derivatives is crucial to remove byproducts and unreacted reagents. Due to the sensitivity of the selenol group, purification is typically performed on the protected form or the more stable diselenide form (selenocystine).

Silica (B1680970) gel column chromatography is a standard method for purifying protected selenocysteine intermediates, such as Boc-Sec(MBn)-OMe and Fmoc-Sec(MPM)-OMe. semanticscholar.org The choice of solvent system (e.g., hexane:EtOAc) is optimized to achieve separation. semanticscholar.org For the final protected amino acid products, precipitation is often a viable purification step. For example, after synthesis, Fmoc-Sec(Xan)-OH can be precipitated from the reaction mixture by adding petroleum ether, filtered, and washed to yield a pure solid. nih.gov

For peptides containing selenocysteine, purification is almost exclusively performed using reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.org After cleavage from the solid support, the crude peptide is dissolved in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) and injected into an HPLC system. rsc.org A gradient of increasing organic solvent concentration is used to elute the peptide, separating it from impurities. The collected fractions containing the pure peptide are then lyophilized.

Chemical Modifications and Labeling of this compound for Research Applications

The unique chemical properties of the selenocysteine residue, particularly its low pKa (around 5.2) and high nucleophilicity compared to cysteine (pKa ~8.3), make it an excellent target for selective chemical modification and labeling, even in the presence of multiple cysteine residues. chemrxiv.orgnih.gov

Recent developments include a copper-mediated radical modification that allows for the chemoselective arylation and alkylation of selenocysteine residues in peptides and proteins. chemrxiv.orgacs.org This reaction proceeds rapidly in aqueous buffer at near-neutral pH using hydrazine (B178648) substrates to generate radicals in situ. chemrxiv.orgacs.org This method enables the conjugation of various molecules, including biotin (B1667282) for affinity labeling. chemrxiv.org Furthermore, the selenocysteine residue can be converted to dehydroalanine (B155165), a reactive electrophile that can be targeted by various nucleophiles to introduce site-specific modifications. nih.gov

Isotopic labeling is a powerful tool for studying protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Selenocysteine can be enriched with NMR-active isotopes to probe its local environment.

A key isotope for studying selenoproteins is ⁷⁷Se (a spin-1/2 nucleus), which can be directly observed by NMR. nih.gov Methods have been developed for the general isotopic enrichment of proteins with ⁷⁷Se during heterologous expression in E. coli. This approach avoids the need for costly and hazardous chemical synthesis of ⁷⁷Se-labeled amino acids and allows the ratio of selenium to sulfur substitution to be controlled. nih.gov ⁷⁷Se NMR spectroscopy can resolve multiple selenocysteine and selenomethionine (B1662878) residues and report on the local electronic environment and changes during catalysis. nih.gov

In addition to ⁷⁷Se, standard isotopes like ¹⁵N and ¹³C can be incorporated. Segmental isotope labeling, where only a specific portion of a protein is isotopically labeled, is a strategy to simplify complex NMR spectra of large proteins. acs.org Expressed protein ligation using an N-terminal selenocysteine residue can enhance the efficiency of ligating labeled and unlabeled protein segments together. acs.org The higher nucleophilicity of selenocysteine compared to cysteine leads to faster ligation reactions. jst.go.jp

Bioconjugation Chemistry with this compound

The unique chemical properties of the selenol group in this compound, the protonated form of selenocysteinate, render it a powerful tool for the site-specific modification of peptides and proteins. Its lower pKa (around 5.5) compared to the thiol group of cysteine (around 8.5) means that the selenol exists predominantly as the more nucleophilic selenolate anion at neutral pH. acs.orgnih.gov This enhanced nucleophilicity, coupled with its relative rarity in proteins, allows for highly chemoselective conjugation reactions, often in the presence of multiple cysteine residues. nih.govnih.gov

A variety of bioconjugation strategies have been developed that leverage the reactivity of this compound. These methods enable the formation of stable covalent linkages between a selenocysteine-containing biomolecule and a wide array of probes, drugs, or other molecules of interest. wikipedia.orgsusupport.com Key strategies include native chemical ligation, alkylation, Michael addition, and more recently developed umpolung approaches. acs.orgnih.govacs.orgresearchgate.net

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine. A key innovation in this field has been the use of an N-terminal selenocysteine residue, which can significantly accelerate the ligation process. acs.orgresearchgate.net

The mechanism of selenocysteine-mediated NCL mirrors that of its cysteine counterpart, proceeding through an initial transthioesterification to form a selenoester intermediate, followed by a rapid intramolecular S-to-N acyl shift to yield a native peptide bond at the ligation site. researchgate.net The superior nucleophilicity of the selenolate anion results in dramatically faster ligation rates compared to cysteine, particularly at lower pH values where the thiol group of cysteine remains largely protonated. acs.org This rate enhancement allows for efficient ligations under a broader range of conditions and with lower concentrations of peptide fragments. researchgate.net

Following ligation, the selenocysteine residue can be retained or chemically converted to other amino acids. For instance, selective deselenization can transform the selenocysteine into an alanine (B10760859) residue, a process that can be performed chemoselectively even in the presence of cysteine residues. nih.govacs.org This "traceless" ligation strategy is particularly valuable as it expands the range of native peptide sequences that can be synthesized. researchgate.net

Table 1: Comparison of Cysteine- and Selenocysteine-Mediated Native Chemical Ligation

| Feature | Cysteine-Mediated NCL | Selenocysteine-Mediated NCL | Reference |

| Nucleophile | Thiol (Thiolate) | Selenol (Selenolate) | acs.org |

| pKa | ~8.5 | ~5.5 | acs.orgnih.gov |

| Relative Rate | Slower, especially at acidic to neutral pH | Significantly faster, up to 1000-fold at pH 5.0 | acs.org |

| pH Optimum | Slightly basic (pH 7-8) | Broader range, efficient at pH 5.0-7.0 | nih.govacs.org |

| Post-ligation Modification | Desulfurization to Alanine (less selective) | Deselenization to Alanine (highly selective) | nih.govacs.org |

Alkylation and Michael Addition

The high nucleophilicity of the selenolate anion makes it an excellent partner for reactions with electrophiles, such as alkyl halides and Michael acceptors. These reactions provide a straightforward and robust means of attaching probes and other functionalities to selenocysteine-containing biomolecules. nih.govrsc.org

Alkylation reactions with reagents like iodoacetamide (B48618) or benzyl (B1604629) halides proceed efficiently to form stable selenoether bonds. nih.govrsc.org Due to the lower pKa of selenocysteine, these reactions can be performed with high chemoselectivity at or near neutral pH, conditions under which cysteine is significantly less reactive. nih.gov This allows for the specific labeling of a selenocysteine residue within a protein that also contains multiple cysteines. nih.gov

Similarly, selenocysteine readily undergoes Michael addition (or conjugate addition) with α,β-unsaturated carbonyl compounds, such as maleimides and vinyl sulfones. researchgate.netrsc.org These reactions are also highly efficient and selective for selenocysteine over cysteine at physiological pH. rsc.org The resulting thioether linkage is generally stable, providing a permanent modification. researchgate.netresearchgate.netnih.gov

Table 2: Electrophiles for Selenocysteine Bioconjugation

| Reaction Type | Electrophile Class | Example Reagent | Resulting Linkage | Reference |

| Alkylation | Alkyl Halides | Iodoacetamide | Selenoether | nih.gov |

| Alkylation | Benzyl Halides | Benzyl Bromide | Selenoether | nih.gov |

| Michael Addition | Maleimides | N-Ethylmaleimide | Thioether Adduct | nih.govrsc.org |

| Michael Addition | Vinyl Sulfones | Methyl Vinyl Sulfone | Thioether Adduct | rsc.org |

| Michael Addition | Quinones | Menadione | Thioether Adduct | fao.org |

Umpolung and Radical-Mediated Strategies

While the nucleophilicity of selenocysteine is the basis for most of its bioconjugation chemistry, innovative "umpolung" (reactivity reversal) strategies have been developed to harness its electrophilic potential. acs.orgnih.gov In one such approach, the selenocysteine is first oxidized to a selenenyl sulfide (B99878) (by reaction with a disulfide). This electrophilic selenium species can then react with a nucleophilic coupling partner, such as an arylboronic acid, in a copper-catalyzed reaction to form a selenoether. acs.orgnih.gov This method is highly chemoselective for selenocysteine and proceeds under mild, aqueous conditions. acs.org An advantage of this strategy is that the resulting arylated selenocysteine derivatives exhibit enhanced stability towards oxidation and elimination compared to their alkylated counterparts. acs.org

More recently, radical-mediated modifications of selenocysteine have emerged as a novel bioconjugation tool. chemrxiv.org This strategy involves the in situ generation of aryl or alkyl radicals from hydrazine precursors using a copper catalyst. chemrxiv.org These radicals then react chemoselectively with selenocysteine residues in peptides and proteins under aqueous conditions at near-neutral pH. chemrxiv.org This approach has been successfully used to conjugate a variety of molecules, including biotin affinity tags, to selenoproteins. chemrxiv.org

These advanced methods expand the repertoire of chemical transformations available for modifying selenocysteine, enabling the formation of unique linkages and the conjugation of a broader range of molecules than is possible through traditional nucleophilic approaches. researchgate.net

Advanced Spectroscopic and Computational Characterization of Hydrogen Selenocysteinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for probing the atomic-level structure and dynamics of hydrogen selenocysteinate in solution and the solid state. The presence of the NMR-active ⁷⁷Se nucleus provides a unique and highly sensitive window into the molecule's electronic environment.

The NMR characterization of this compound involves monitoring the ¹H, ¹³C, and ⁷⁷Se nuclei. Each nucleus offers distinct insights into the molecular structure.

⁷⁷Se NMR: The ⁷⁷Se nucleus, with a spin of ½ and a natural abundance of 7.63%, is an exceptionally sensitive probe of its local environment. researchgate.netwikipedia.org Its chemical shift spans a very wide range (over 2500 ppm), making it highly responsive to subtle changes in conformation, protonation state, oxidation state, and intermolecular interactions. researchgate.nethuji.ac.il Quantum chemical calculations have shown that the ⁷⁷Se chemical shift is profoundly affected by the C-Se-Se-C dihedral angle in the oxidized dimer (selenocystine), with shifts spanning approximately 600 ppm, highlighting its sensitivity to molecular conformation. researchgate.net This great sensitivity facilitates the study of different conformers, as the coalescence temperature in variable-temperature ⁷⁷Se NMR spectra is typically higher than in corresponding ¹H or ¹³C experiments. researchgate.net

Coupling Constants: Heteronuclear coupling constants, such as ¹J(¹³C, ⁷⁷Se) and nJ(¹H, ⁷⁷Se), provide valuable information about bond connectivity and dihedral angles. One-bond ¹³C-¹⁷Se coupling constants are typically around 100 Hz, while two- and three-bond couplings are smaller. huji.ac.il These couplings can be observed as satellites in both ⁷⁷Se and the corresponding ¹H or ¹³C spectra. huji.ac.il

Table 1: Typical NMR Parameters for this compound and Related Compounds

| Nucleus | Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Notes |

| ¹H | Variable; depends on pH and conformation | nJ(¹H, ⁷⁷Se) observed as satellites | Shifts correlate with selenolate basicity. researchgate.net |

| ¹³C | Variable; depends on pH and conformation | ¹J(¹³C, ⁷⁷Se): ~100 Hz; ²J & ³J: 5-35 Hz huji.ac.il | Shifts correlate with selenolate basicity. researchgate.net |

| ⁷⁷Se | -500 to 2200 (general range for organoselenium compounds) organicchemistrydata.org | ³J(⁷⁷Se, ⁷⁷Se): 10-100 Hz (in diselenides) huji.ac.il | Highly sensitive to conformation and electronic environment. researchgate.net |

Two-dimensional (2D) NMR experiments are indispensable for the complete assignment of ¹H and ¹³C signals and for determining the three-dimensional structure of this compound and peptides containing it.

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, aiding in the assignment of the backbone and side-chain resonances. For determining spatial proximity and molecular conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other, allowing for the reconstruction of the molecule's three-dimensional fold. For example, 2D-ROESY has been used to indicate an antiparallel orientation of residues in selenocystine (B224153) derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Environmental Probing

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are characteristic of its functional groups and sensitive to its environment, conformation, and intermolecular interactions like hydrogen bonding. rsc.orgmdpi.com

The selenohydryl (-SeH) group is the defining feature of this compound. Its vibrational modes are key signatures in IR and Raman spectra. The most characteristic vibration is the Se-H stretching mode.

Se-H Stretch: Due to the larger mass of selenium compared to sulfur, the Se-H stretching frequency is significantly lower than the S-H stretching frequency in cysteine (which appears around 2550 cm⁻¹). Theoretical calculations place the Se-H stretching vibration at a lower frequency, and its exact position is sensitive to hydrogen bonding.

Other Modes: Other vibrations involving the selenium atom, such as C-Se stretching and C-Se-H bending modes, appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹). researchgate.net For instance, in a study of selenocysteine (B57510) seleninic acid, bands around 886 cm⁻¹ were attributed to Se=O stretching frequencies. researchgate.net

Computational studies combining density functional theory (DFT) with experimental techniques like infrared multiple photon dissociation (IRMPD) spectroscopy are crucial for assigning these complex vibrational modes. rsc.orgresearchgate.net

Vibrational spectra are highly sensitive to the conformational state of the molecule. The frequencies of various modes, including those of the carboxylate (COO⁻), amino (NH₃⁺), and selenohydryl (-SeH) groups, shift in response to changes in the molecular backbone and side-chain dihedral angles. researchgate.net

Computational analyses have revealed that intramolecular hydrogen bonds (e.g., O···H-N, N···H-O, O···H-Se) play a critical role in stabilizing different conformers of selenocysteine. researchgate.net These hydrogen bonds cause the associated vibrational frequencies to shift to lower wavenumbers. researchgate.net This sensitivity allows vibrational spectroscopy to distinguish between different conformers populated in a sample. For example, IRMPD spectroscopy of mass-selected ions, combined with theoretical calculations, can identify specific conformers and their unique vibrational fingerprints in the gas phase, providing insight into intrinsic molecular properties without solvent effects. rsc.org

Table 2: Characteristic Vibrational Frequencies for Selenocysteine Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Method | Notes |

| O-H Stretch (Carboxylic Acid) | ~3137 (Calculated) mdpi.com | DFT | Highly sensitive to hydrogen bonding. |

| N-H Stretch (Amine/Ammonium) | 3400 - 3540 mdpi.com | IR (Gas Phase) | Position indicates strength of hydrogen bonding. mdpi.com |

| Se-H Stretch | Lower than S-H stretch (~2550 cm⁻¹) | Theoretical | Sensitive to local environment and H-bonding. |

| C=O Stretch (Carboxylate/Ester) | 1685 - 1746 researchgate.net | IR | Position depends on whether it is a free acid, salt, or ester. researchgate.net |

| Se=O Stretch (Seleninic Acid) | ~886 researchgate.net | Raman | Observed in oxidized derivatives. researchgate.net |

X-ray Crystallography and Diffraction Studies for Solid-State Structures

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. However, obtaining a crystal structure of L-selenocysteine in its reduced, monomeric form is exceptionally challenging. The selenohydryl group is highly susceptible to oxidation, readily forming a diselenide bond to yield L-selenocystine. wikipedia.org

Consequently, high-resolution crystal structures are more commonly available for its stable oxidized derivatives.

Seleno-L-cystine Dihydrochloride: The crystal structure of the oxidized dimer has been determined, providing detailed insight into the geometry of the selenocysteine backbone and the nature of the diselenide bridge. wikipedia.org

Selenocysteine Seleninic Acid: The crystal structure of this oxidation product of L-selenocystine has also been characterized. researchgate.netresearchgate.net These studies reveal that the selenium atom can participate in strong chalcogen bonds, which are non-covalent interactions that influence the crystal packing. researchgate.net

While a crystal structure for the isolated L-selenocysteine monomer remains elusive, crystallographic studies of enzymes that bind selenocysteine, such as selenocysteine lyase, provide valuable information about its conformation in a protein active site. nih.govacs.org These protein-ligand structures show how the amino acid is recognized and oriented for catalysis.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of selenium-containing compounds like this compound. Instruments such as the Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy and resolution to distinguish selenium species from other molecules in complex biological samples. frontiersin.orgnih.gov This capability is crucial for assigning the correct elemental composition based on a highly accurate mass measurement. frontiersin.org

Tandem mass spectrometry (MS/MS or MS²) further enhances the characterization process. wikipedia.orgnationalmaglab.org In this technique, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through methods like collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting product ions are then analyzed, providing detailed structural information about the original molecule. nationalmaglab.org This is particularly valuable for identifying and sequencing peptides containing selenocysteine. wikipedia.org

For instance, a study on selenocysteine derivatives utilized a hybrid triple quadrupole/linear ion trap liquid chromatograph-mass spectrometer (LC-MS) with positive electrospray ionization (ESI) to analyze the compounds. nih.gov Another approach for characterizing selenoproteins involves reducing and alkylating the protein with reagents like N-ethylmaleimide (NEM) before analysis to prevent diselenide bond formation and confirm the presence of selenocysteine through the resulting mass adduct. nih.gov

Fragmentation Pathways and Isotopic Signatures of Selenium

A key feature aiding the identification of selenium compounds in mass spectrometry is the unique isotopic pattern of selenium. Selenium possesses six stable isotopes with notable natural abundances: ⁷⁴Se (0.89%), ⁷⁶Se (9.37%), ⁷⁷Se (7.63%), ⁷⁸Se (23.77%), ⁸⁰Se (49.61%), and ⁸²Se (8.73%). acs.orgnih.gov This distribution creates a distinctive isotopic envelope in the mass spectrum, which serves as a reliable signature for selenium-containing molecules. acs.orgnih.govnih.gov The ability to recognize this pattern allows for the specific detection of even trace amounts of selenopeptides in complex proteomic samples. acs.orgnih.gov

The fragmentation of selenocysteine-containing peptides in tandem mass spectrometry provides valuable structural information. While detailed fragmentation pathways for isolated this compound are not extensively documented in the provided context, studies on related compounds offer insights. For example, the fragmentation of some selenium species results in characteristic ion fragments that can be used for their identification. rsc.org The study of these fragmentation patterns is essential for distinguishing between different selenium compounds and for the structural elucidation of novel selenium metabolites. researchgate.net

| Isotope | Natural Abundance (%) |

| ⁷⁴Se | 0.89 |

| ⁷⁶Se | 9.37 |

| ⁷⁷Se | 7.63 |

| ⁷⁸Se | 23.77 |

| ⁸⁰Se | 49.61 |

| ⁸²Se | 8.73 |

| This table displays the natural isotopic abundances of stable selenium isotopes. acs.orgnih.gov |

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide a powerful lens for examining the molecular and electronic properties of this compound at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is widely applied to predict the properties of molecules and materials, including bond lengths, bond angles, and electronic properties. uctm.edu DFT calculations can be used to understand the reactivity of molecules by examining parameters like reaction energy barriers and electronic structures. mdpi.com

In the context of selenium-containing compounds, DFT calculations have been used to investigate the structure and properties of various species. uctm.edu For instance, DFT has been employed to study the interaction between hydrogen and other atoms, which is fundamental to understanding the properties of this compound. nih.gov By calculating properties such as electron density and the density of states (DOS), researchers can gain a deeper understanding of the bonding nature and reactivity of these molecules. aps.orgnih.gov

Molecular Dynamics Simulations of Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to observe the conformational dynamics of molecules and their interactions with their environment. acs.org

For selenocysteine-containing proteins, MD simulations have been instrumental in understanding the structural and functional role of the selenocysteine residue. nih.gov These simulations can reveal how the presence of selenocysteine influences the protein's structure, stability, and interactions with other molecules, such as DNA. nih.gov For example, MD studies have shown that selenocysteine can stabilize a protein's structure through a network of intramolecular hydrogen bonds and internal residue contacts. nih.gov

The development of accurate force field parameters for cysteine and selenocysteine is crucial for reliable MD simulations. researchgate.netacs.org Recent work has focused on developing new Lennard-Jones parameters for these amino acids in various oxidation and protonation states to improve the accuracy of classical MD simulations. researchgate.netacs.org These advancements enable more precise modeling of the structure and dynamics of proteins containing these critical residues. acs.org

Mechanistic Investigations of Hydrogen Selenocysteinate Reactivity in Model Systems

Redox Chemistry of the Selenohydryl Group (-SeH) and Selenol/Diselenide Interconversions

The selenohydryl group (-SeH) of selenocysteine (B57510) is highly reactive and readily participates in redox reactions. numberanalytics.com A key difference between selenocysteine and cysteine lies in their redox potentials. The diselenide bond in selenocystine (B224153) (the oxidized dimer of selenocysteine) has a lower reduction potential (E₀ = -381 mV) compared to the disulfide bond in cystine (E₀ = -180 mV). jst.go.jp This indicates that the selenol group is more easily oxidized to form a diselenide than a thiol group is to form a disulfide. jst.go.jp Conversely, the resulting diselenide bond is more resistant to reduction than a disulfide bond. jst.go.jp

The redox cycle of selenocysteine is crucial for the catalytic activity of many selenoproteins. numberanalytics.com The selenol (-SeH) can be oxidized to selenenic acid (-SeOH), which can then be reduced back to the selenol state. numberanalytics.com This cycling between the selenol, selenenylsulfide, and seleninic acid states is fundamental to the function of enzymes like thiol-dependent peroxidases. rsc.org Symmetrical selenol/diselenide exchange reactions have been shown to be approximately 10⁷-fold faster than the analogous thiol/disulfide exchange reactions. nih.gov

Hydrogen selenocysteinate is highly reactive towards both reactive oxygen species (ROS) and reactive nitrogen species (RNS). taylorandfrancis.com Its enhanced ability to scavenge oxidants compared to its sulfur counterparts is a defining feature. rsc.org

The reaction with ROS such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides is a cornerstone of the function of glutathione (B108866) peroxidases (GPx). mdpi.com The catalytic mechanism involves the selenolate anion attacking the peroxide, leading to the formation of a selenenic acid (R-SeOH) intermediate and the reduction of the toxic peroxide to a corresponding alcohol. mdpi.commdpi.com The rate constants for the reactions of various oxidants with selenium species are typically 10- to 100-fold greater than for their sulfur analogs in low molecular mass compounds. rsc.org The attack by the selenolate onto the peroxyl -O-O- bond is faster than that of a thiolate. nih.gov This initial oxidation is followed by reduction steps, often involving glutathione, to regenerate the active selenol form of the enzyme. mdpi.com

Selenocysteine also reacts with RNS. taylorandfrancis.com The Se-nitrosation of the selenohydryl group to form Se-nitrososelenocysteine (Sec-SeNO) has been proposed as a key step in signaling processes and in the metabolism of S-nitrosothiols and peroxynitrite by enzymes like glutathione peroxidase and thioredoxin reductase. acs.orgnih.gov Model studies have demonstrated that a synthesized Se-nitrososelenocysteine can react with cysteine to form a selenenyl sulfide (B99878) (Sec-SeS-Cys), supporting the hypothesis that SeNO modification is a precursor to selenenyl sulfide formation in the interactions of selenoenzymes with RNS. acs.org

Acid-Base Properties and pKa Determination of the Selenohydryl Group

A significant chemical difference between selenocysteine and cysteine is the acidity of their respective functional groups. The selenohydryl group (-SeH) of selenocysteine is considerably more acidic than the sulfhydryl group (-SH) of cysteine. rsc.org The pKa of the selenohydryl group is consistently reported to be around 5.2 to 5.7. jst.go.jpwikipedia.orgraineslab.comharvard.edumdpi.com In contrast, the pKa of cysteine's thiol group is approximately 8.1 to 8.5. jst.go.jprsc.orgraineslab.com

This lower pKa means that at a physiological pH of ~7.4, the selenohydryl group is almost fully deprotonated and exists as the highly nucleophilic selenolate anion (R-Se⁻). rsc.orgwikipedia.orgharvard.edu The thiol group of cysteine, however, remains largely protonated under the same conditions. rsc.orgharvard.edu This property is fundamental to the enhanced reactivity of selenocysteine in biological systems. mdpi.comunl.pt

| Amino Acid | Carboxyl Group (pKa₁) | Selenohydryl/Sulfhydryl Group (pKa₂) | Amino Group (pKa₃) |

|---|---|---|---|

| Selenocysteine | ~2.01 | ~5.24 | ~9.96 |

| Cysteine | ~2.3 | ~8.3 | ~10.0 |

This table presents typical pKa values for the ionizable groups in selenocysteine and cysteine, based on data from scientific literature. rsc.orgacs.org

While the intrinsic pKa of the selenohydryl group is low, its precise value and protonation state within a protein are influenced by the local microenvironment. rsc.org Factors such as nearby amino acid residues, local electrostatic fields, and hydrogen bonding can modulate the pKa. For instance, in the catalytic site of glutathione peroxidases, a characteristic triad (B1167595) of selenocysteine, glutamine, and tryptophan residues creates a specific environment for the catalytic reaction. acs.org Similarly, studies on model peptides have shown that flanking serine residues can influence the redox potential of selenenylsulfide bridges, particularly at different pH values. researchgate.net

However, it is important to note that while the local environment can shift the pKa, the inherent acidity of the selenohydryl group ensures it is significantly more ionized at physiological pH than a corresponding thiol group in a similar environment. harvard.edu An exception occurs in certain proteins where the active site environment is specifically structured to dramatically lower the pKa of a catalytic cysteine residue, sometimes to values even below that of selenocysteine. nih.gov

Nucleophilicity and Electrophilicity of this compound

The low pKa of the selenohydryl group is directly responsible for the superior nucleophilicity of this compound at physiological pH. unl.ptnih.govnih.gov Since it exists predominantly in its anionic selenolate form, it is a potent nucleophile, more so than the largely protonated thiol group of cysteine. jst.go.jpresearchgate.net The selenium atom, being larger and more polarizable than sulfur, further enhances this nucleophilic character. jst.go.jp This high nucleophilicity allows selenocysteine residues in enzymes to catalyze reactions with greater efficiency than their cysteine-containing homologs. jst.go.jpnih.gov

This compound readily participates in exchange reactions with thiols and disulfides. researchgate.net The high nucleophilicity of the selenolate anion allows it to efficiently attack disulfide bonds, and these selenol/disulfide exchange reactions are generally much faster than the corresponding thiol/disulfide exchanges. nih.gov This reactivity is exploited in studies of oxidative protein folding, where replacing a cysteine with a selenocysteine can help direct the folding pathway due to the preferential and rapid formation of a diselenide or selenenylsulfide bond. jst.go.jp In many selenoenzymes, the catalytic mechanism involves the formation of a covalent selenenylsulfide bond (Sec-S-Cys) between the active site selenocysteine and a cysteine residue, which is a key redox-active motif. nih.govpnas.org

The strong nucleophilic character of this compound makes it a prime target for a wide variety of electrophilic compounds. portlandpress.com It is significantly more reactive with halo-acid derivatives, such as iodoacetate, than cysteine. acs.org Notably, this reaction can proceed readily even at pH values far below the pKa of the selenohydryl group, because even a small fraction of the highly reactive selenolate is sufficient to drive the reaction to completion, whereas the corresponding cysteine thiolate concentration is too low to react. nih.govacs.org

This high reactivity extends to soft electrophiles, including heavy metals like mercury and gold, as well as unsaturated carbonyls found in compounds like curcumin (B1669340) and hydroxynonenal. portlandpress.comnoaa.gov In some cases, an electrophile initially bound to a thiol can be transferred to the more nucleophilic selenolate of a selenoenzyme, leading to inhibition. noaa.gov

Interestingly, the reactivity of selenocysteine can be reversed in a concept known as "umpolung." While the selenolate is nucleophilic, an oxidized form, such as in a selenenylsulfide (Se-S) bond, can render the selenium atom electrophilic. acs.org This electrophilic character can be exploited in chemoselective bioconjugation strategies, for example, by reacting the oxidized selenocysteine with a nucleophilic arylboronic acid. acs.org

Metal Ion Coordination Chemistry of this compound

The coordination chemistry of transition metals is fundamental to the function of a vast array of biological systems. chemrxiv.org The selenolate side chain of this compound, being a soft and highly polarizable ligand, exhibits a strong affinity for various metal ions, particularly the heavier, softer transition metals. This reactivity is central to its role in the active sites of numerous metalloenzymes. The study of how this compound interacts with metal ions in model systems provides crucial insights into the structure, function, and catalytic mechanisms of these complex biological macromolecules. mdpi.com

Binding Studies with Biologically Relevant Metal Ions

The interaction of this compound with biologically significant metal ions such as copper, iron, and zinc is of paramount importance for understanding its biochemical roles. The selenol group's lower pKa and greater softness compared to the thiol group of cysteine often lead to distinct coordination properties and higher binding affinities. nih.gov

Copper: The coordination of copper ions with selenocysteine residues is critical in copper trafficking and in the active sites of copper-containing enzymes. Studies on model peptides where cysteine is substituted with selenocysteine have consistently shown a higher affinity for Cu(I) ions. nih.gov This enhanced affinity is attributed to the softer nature of selenium compared to sulfur, which favors coordination with the soft Cu(I) ion. nih.gov

The synthesis of metalloselenonein, a selenium-containing analogue of the copper-binding protein metallothionein, demonstrated that the selenocysteine-rich peptide binds 3 moles of Cu(I) per mole of the peptide. nih.govpnas.org The resulting copper-selenolate coordination gives rise to distinct spectroscopic features, including a broad absorption band between 230 and 400 nm and a fluorescence band at 395 nm. nih.govpnas.org The circular dichroism spectrum of the Cu(I)-metalloselenonein complex shows a characteristic positive band around 245 nm, which is indicative of asymmetry in the metal coordination sphere. nih.govpnas.org In studies involving the human copper chaperone for superoxide (B77818) dismutase (hCCS), X-ray Absorption Spectroscopy (XAS) has been employed to probe the structure of Cu(I) clusters. By substituting cysteine with selenocysteine, researchers have been able to confirm that the selenium atom often acts as a bridging ligand between two copper ions. acs.org

Iron: Iron-sulfur clusters are ubiquitous in metalloenzymes, and the substitution of sulfur with selenium provides a powerful spectroscopic probe. In models of the H-cluster of [FeFe] hydrogenase, the incorporation of selenocysteine allows for detailed structural characterization using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.gov These studies, which can measure both Se and Fe X-ray absorption edges, have identified direct Se-Fe interactions. nih.gov Similarly, some hydrogenases, known as [NiFeSe] hydrogenases, naturally feature a selenocysteinate ligand coordinating to the nickel atom in the bimetallic active site, highlighting the biological relevance of iron-selenium coordination. nih.gov

Zinc: Zinc is a crucial element for the structural and catalytic functions of many proteins, with an estimated 10% of all proteins binding zinc. ichem.md While specific binding affinity data for simple this compound-zinc complexes are not extensively detailed in the literature, the principles of coordination chemistry suggest a strong interaction. Zinc(II) is a borderline soft/hard acid and readily coordinates with soft sulfur and selenium donors. whoi.edu In metallothioneins, which sequester zinc, the metal ions are exclusively coordinated by cysteine residues. mdpi.com Given the similarities between sulfur and selenium, a high affinity for zinc is expected for selenocysteinate. Solid-state 67Zn NMR spectroscopy has been a valuable tool for characterizing the coordination environments in zinc-amino acid complexes, including those with cysteine, revealing details about the local geometry around the zinc ion. figshare.com Such techniques would be equally applicable to elucidating the structure of zinc-selenocysteinate complexes. The formation of stable, often tetrahedral, coordination complexes is typical for zinc with thiolate and, by extension, selenolate ligands. mdpi.comnih.gov

| Metal Ion | Coordination Complex/System | Spectroscopic Technique | Key Findings | Reference |

| Cu(I) | Metalloselenonein (analogue of N. crassa metallothionein) | UV-Vis, Fluorescence, Circular Dichroism | Broad absorption (230-400 nm); Fluorescence at 395 nm; Positive CD band at 245 nm. | nih.gov, pnas.org |

| Cu(I) | Seleno-substituted Atox1 model peptides | - | Selenocysteine substitution increases Cu(I) binding affinity compared to cysteine. | nih.gov |

| Cu(I) | Human Copper Chaperone for Superoxide Dismutase (hCCS) | X-ray Absorption Spectroscopy (XAS) | Sec acts as a bridging ligand (μ₂-Se) between two Cu(I) ions. | acs.org |

| Fe(II) | [FeFe] Hydrogenase H-cluster model | X-ray Absorption Spectroscopy (EXAFS) | Direct Se-Fe interaction observed with a consensus bond distance of 2.43 Å. | nih.gov |

Implications for Metalloenzyme Active Site Models

The study of metal ion coordination by this compound in model systems has profound implications for understanding the structure and function of metalloenzyme active sites. By replacing a native cysteine ligand with selenocysteine, researchers can introduce a sensitive spectroscopic probe without significantly altering the active site's structure, a technique known as isomorphous replacement. scispace.com

This strategy has been particularly insightful for enzymes like formate (B1220265) dehydrogenases and hydrogenases. chemrxiv.orgunl.pt Many formate dehydrogenases contain a molybdenum or tungsten center coordinated by a selenocysteine residue. chemrxiv.org Computational models and spectroscopic studies suggest that this selenocysteinate ligand is crucial for the enzyme's catalytic efficiency. Enzymes containing selenocysteine are often faster than their cysteine-containing counterparts. chemrxiv.org The unique electronic properties of selenium are thought to modulate the catalytic cycle, although the precise mechanism is still under investigation. unl.pt

In the study of [NiFe] hydrogenases, density functional theory (DFT) calculations have been used to model the active site. acs.orgnih.gov These models show that replacing the terminal cysteine ligand with selenocysteine can explain changes in catalytic activity observed in mutated enzymes. This substitution helps to elucidate the role of that specific residue in the catalytic mechanism, such as acting as a proton acceptor during the cleavage of dihydrogen. acs.orgnih.gov

Furthermore, XAS studies on selenocysteine-substituted model systems of the [FeFe] hydrogenase H-cluster have provided direct evidence for the connectivity and structure of the complex iron-sulfur core. nih.gov The ability to measure Se-Fe bond distances helps to build and validate detailed models of these intricate active sites, which are otherwise difficult to characterize. nih.gov The replacement of cysteine with isostructural selenocysteine in the blue copper protein azurin (B1173135) resulted in a Cu(II)-Se bond that was longer than the native Cu(II)-S bond, consistent with the larger covalent radius of selenium, thereby confirming minimal structural perturbation while allowing for detailed electronic analysis. scispace.com These examples underscore how the unique coordination chemistry of this compound serves as an invaluable tool for probing the mechanistic intricacies of metalloenzymes.

Enzymatic Recognition and Incorporation Mechanisms of Selenocysteine

Biochemistry of Selenocysteine (B57510) Synthase and its Catalytic Mechanism

Eukaryotic and archaeal Selenocysteine Synthase (SepSecS) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov It catalyzes the conversion of O-phospho-L-seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, utilizing selenophosphate as the selenium donor. nih.gov The enzyme functions as a homotetramer, formed by the association of two intimate homodimers. nih.govresearchgate.net Each active site is built from residues of both monomers within a dimer and contains PLP linked to a lysine (B10760008) residue via a Schiff base. nih.gov

The catalytic mechanism of SepSecS involves several steps. Initially, the O-phospho-L-seryl-tRNA[Ser]Sec substrate binds to the active site. A conserved loop, often referred to as the phosphate-binding loop, plays a crucial role in accommodating the γ-phosphate group of the phosphoseryl moiety. nih.gov Following substrate binding, a key chemical transformation occurs where the phosphate group is eliminated, leading to the formation of an aminoacrylyl-tRNA[Ser]Sec intermediate. nih.govresearchgate.net Subsequently, selenophosphate binds to the active site and attacks this electrophilic intermediate. researchgate.net The resulting selenoester is then hydrolyzed, yielding selenocysteyl-tRNA[Ser]Sec and inorganic phosphate. researchgate.net The enzyme specifically acts on the seryl-tRNA[Ser]Sec and not on free O-phospho-L-serine, a specificity likely conferred by structural elements that would repel substrates with a free α-carboxyl group. nih.gov

In contrast, the bacterial Selenocysteine Synthase (SelA) is a homodecameric enzyme that directly converts seryl-tRNA[Sec] to selenocysteyl-tRNA[Sec]. nih.govresearchgate.net This process also requires selenophosphate as the selenium donor. researchgate.net

| Enzyme | Organism Domain | Substrate | Product | Cofactor | Quaternary Structure |

| SepSecS | Eukarya, Archaea | O-phospho-L-seryl-tRNA[Ser]Sec | Selenocysteyl-tRNA[Ser]Sec | Pyridoxal Phosphate (PLP) | Homotetramer |

| SelA | Bacteria | L-seryl-tRNA[Sec] | Selenocysteyl-tRNA[Sec] | Pyridoxal Phosphate (PLP) | Homodecamer |

Selenophosphate Synthetase and Selenophosphate Formation

Selenophosphate is the activated selenium donor required for the synthesis of selenocysteine. ub.edunih.gov Its formation is catalyzed by the enzyme Selenophosphate Synthetase (SPS). ub.edunih.gov There are two main groups of SPS enzymes: SPS1 and SPS2 (also known as SelD). ub.edunih.gov The true selenophosphate synthetases belong to the SPS2/SelD group, which are central to selenium metabolism and are found in all organisms that utilize selenocysteine. nih.gov

SPS2 catalyzes the ATP-dependent synthesis of selenophosphate from a selenium source, presumed to be selenide (B1212193) (HSe⁻). ub.edu The reaction consumes one molecule of ATP, which is hydrolyzed to AMP and inorganic phosphate. nih.gov Many SPS2 enzymes are themselves selenoproteins, containing a catalytic selenocysteine residue within a flexible N-terminal loop that is involved in selenium binding. nih.gov Some organisms possess a cysteine-containing homologue that is also functional. nih.govnih.gov

The SPS1 group of proteins arose from gene duplication of SPS2 in metazoans and have lost their catalytic activity for selenophosphate synthesis. ub.edunih.gov Instead, they have acquired essential regulatory functions related to redox homeostasis. nih.gov

The reaction catalyzed by SPS2 can be summarized as: ATP + H₂O + HSe⁻ → AMP + 2Pi + Selenophosphate ub.edu

Role of Specific Transfer RNAs (tRNASec) in Selenocysteine Delivery

The transfer RNA for selenocysteine, tRNASec (also known as SelC), is a unique and essential component of the selenocysteine incorporation machinery. researchgate.netplos.org It plays a dual role: it is the scaffold upon which selenocysteine is synthesized, and it is responsible for delivering the mature selenocysteine to the ribosome for incorporation into the growing polypeptide chain. plos.orgnih.gov

tRNASec possesses several unusual structural features that distinguish it from all other tRNAs. In eukaryotes, it has a 9-base pair acceptor stem and a 4-base pair T-stem, in contrast to the canonical 7 and 5 base pairs, respectively. frontiersin.org The bacterial tRNASec has an 8-base pair acceptor stem. These unique structural characteristics prevent it from interacting with the canonical elongation factor eEF1A (or EF-Tu in bacteria) and instead direct it to the specialized selenocysteine-specific elongation factor. researchgate.net

The biosynthesis of selenocysteine occurs directly on tRNASec. plos.org The process begins with the misacylation of tRNASec with serine by seryl-tRNA synthetase (SerRS) to form seryl-tRNASec. plos.orgresearchgate.net In eukaryotes and archaea, this is followed by phosphorylation of the serine moiety by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to yield O-phosphoseryl-tRNA[Ser]Sec, the substrate for SepSecS. plos.orgresearchgate.net In bacteria, seryl-tRNASec is directly converted to selenocysteyl-tRNASec by SelA. plos.org

Decoding of UGA Codon and Selenocysteine Insertion Sequence (SECIS) Element Function

Under normal circumstances, the UGA codon functions as a stop signal, terminating protein synthesis. However, in the context of selenoprotein messenger RNA (mRNA), a specific UGA codon is recoded to specify the insertion of selenocysteine. nih.govpnas.org This recoding event is directed by a cis-acting RNA element known as the Selenocysteine Insertion Sequence (SECIS) element. nih.govpnas.orgwikipedia.org

The SECIS element is a stem-loop structure of approximately 60 nucleotides. wikipedia.org Its location within the mRNA differs between prokaryotes and eukaryotes. In bacteria, the SECIS element is located in the coding region, immediately downstream of the UGA codon it directs. wikipedia.orgnih.gov In archaea and eukaryotes, it is typically found in the 3' untranslated region (3' UTR) of the mRNA and can direct the recoding of multiple UGA codons within the same transcript. wikipedia.orgembopress.org

The function of the SECIS element is to recruit the specialized translational machinery required for selenocysteine insertion. researchgate.net In eukaryotes, the SECIS element is recognized by the SECIS-binding protein 2 (SBP2). researchgate.netnih.gov This interaction is crucial for the subsequent recruitment of the selenocysteine-specific elongation factor, eEFSec, which is bound to selenocysteyl-tRNASec. nih.gov Mutational analyses have confirmed that conserved nucleotides in the loop and unpaired regions of the SECIS stem are critical for its function, indicating multiple contact points for protein binding. embopress.orgembopress.org

Ribosomal Mechanisms of Selenocysteine Co-translational Incorporation

The co-translational incorporation of selenocysteine into a nascent polypeptide chain at the ribosome is a highly specialized process. Once the ribosome encounters a UGA codon on a selenoprotein mRNA, the SECIS element, in conjunction with its binding proteins, facilitates the delivery of selenocysteyl-tRNASec to the ribosomal A-site. nih.gov

This delivery is mediated by a dedicated elongation factor, known as SelB in bacteria and eEFSec in eukaryotes. nih.govnih.gov These factors are specialized G-proteins that specifically recognize and bind to selenocysteyl-tRNASec, but not to any other aminoacylated tRNA. nih.gov

In bacteria, the SelB elongation factor itself recognizes and binds to the SECIS element. nih.gov The sequence of events is thought to be that GTP-activated SelB first interacts with the SelA-tRNASec complex. Subsequently, the resulting SelB-GTP-tRNASec complex recognizes the SECIS element on the mRNA, leading to the delivery of the tRNASec to the ribosome. nih.gov

In eukaryotes, the process is slightly more complex, involving the SECIS-binding protein 2 (SBP2). SBP2 first binds to the SECIS element in the 3' UTR of the mRNA. This SBP2-SECIS complex then recruits the eEFSec-GTP-selenocysteyl-tRNASec ternary complex to the ribosome. researchgate.netnih.gov This recruitment allows the anticodon of tRNASec to recognize the UGA codon in the A-site, leading to the incorporation of selenocysteine. Recent studies suggest that the mRNA forms a large loop, allowing the UGA codon and the 3' UTR-bound SECIS element to be in proximity at the ribosome. charite.de This reprogramming of the ribosome prevents the termination of translation and instead promotes the insertion of selenocysteine. charite.de The release factor RF2, which normally recognizes UGA as a stop codon, is outcompeted by the selenocysteine incorporation machinery. nih.gov

Post-Translational Modifications and Maturation Involving Selenocysteine in Recombinant Systems

Selenocysteine residues within selenoproteins can undergo various post-translational modifications (PTMs), which can modulate their function. frontiersin.orgportlandpress.com These modifications can include covalent binding to other atoms such as sulfur, oxygen, or other selenium atoms, forming redox-active motifs. portlandpress.com Derivatization of the selenocysteine selenium atom with non-chalcogen elements has also been observed. portlandpress.com Another possible modification is the elimination of selenium, resulting in the formation of a dehydroalanine (B155165) residue. portlandpress.com

The production of selenoproteins in recombinant systems, particularly in bacteria like E. coli which can be engineered to express eukaryotic selenoproteins, presents both challenges and opportunities for studying these modifications. frontiersin.org While bacteria have a lower frequency of PTMs compared to eukaryotes, this can be an advantage for studying the specific effects of a particular modification without the background of other cellular modifications. frontiersin.org

Recent advances in genetic code expansion have made it possible to combine selenocysteine insertion technologies with techniques for incorporating other non-canonical amino acids, including those that mimic post-translationally modified residues. frontiersin.org For example, systems have been developed to co-translationally insert both selenocysteine and Nε-acetyl-l-lysine into a single protein by recoding two different stop codons. frontiersin.org This dual-incorporation strategy provides a powerful tool to investigate the functional consequences of PTMs on selenoproteins. frontiersin.org Furthermore, in some plant systems, it has been proposed that selenium can bind to the catalytic cysteine of certain enzymes via post-translational modification, converting the thiol group to a more reactive selenol group and thereby enhancing enzyme activity. jst.go.jp

Hydrogen Selenocysteinate in Recombinant Selenoprotein Production and Engineering

Strategies for Site-Specific Incorporation of Selenocysteine (B57510) into Recombinant Proteins

The site-specific incorporation of selenocysteine into recombinant proteins is a complex process due to its unique translational mechanism, which involves the recoding of a UGA stop codon. nih.govtandfonline.commdpi.com This process requires a specialized machinery, including a specific tRNA (tRNASec), a dedicated elongation factor (SelB in bacteria), and a selenocysteine insertion sequence (SECIS) element in the mRNA. tandfonline.comtandfonline.com Overcoming the challenges associated with this natural system has led to the development of several innovative strategies for producing recombinant selenoproteins.

One approach to circumvent the complexity of the natural selenocysteine incorporation machinery is the use of cysteine auxotrophic Escherichia coli strains. nih.govnih.gov In this method, the selenocysteine codon in the gene of interest is mutated to a cysteine codon. The auxotrophic host is then grown in a defined medium depleted of cysteine and supplemented with L-selenocystine. nih.gov This leads to the misincorporation of selenocysteine in place of cysteine by the cellular machinery. nih.gov

Genetic code expansion techniques offer a more direct and versatile method for site-specific selenocysteine incorporation. nih.govtandfonline.com These strategies often involve reassigning a stop codon, typically the amber stop codon UAG, to encode for selenocysteine. nih.govtandfonline.com This approach has been successfully implemented in E. coli by using an engineered host strain deficient in release factor 1 (RF1), which normally recognizes the UAG codon. nih.govselenozyme.com In conjunction with an engineered tRNASec that recognizes the UAG codon and overexpression of key enzymes like selenocysteine synthase (SelA) and the specialized elongation factor (SelB), this system allows for the efficient incorporation of selenocysteine at the desired position. nih.gov

Recent advancements have also focused on evolving orthogonal aminoacyl-tRNA synthetase/tRNA pairs to incorporate protected forms of selenocysteine, such as Se-allyl selenocysteine (ASec), in response to a UAG codon. acs.org The protecting group can then be chemically removed to yield the native selenocysteine residue. acs.org This method completely bypasses the natural selenocysteine incorporation machinery. acs.org

| Strategy | Description | Key Components | Advantages |

| Auxotrophic Expression | Utilization of a cysteine auxotrophic host to misincorporate selenocysteine at cysteine codons. | Cysteine auxotrophic E. coli strain, cysteine-depleted medium, L-selenocystine supplementation. | Relatively simple to implement. |

| Genetic Code Expansion (UAG Recoding) | Reassignment of the UAG stop codon to encode for selenocysteine. | RF1-deficient E. coli strain, engineered tRNASec (recognizing UAG), overexpressed SelA and SelB. | High specificity and efficiency of incorporation. nih.gov |

| Orthogonal Synthetase/tRNA Pairs | Use of an evolved aminoacyl-tRNA synthetase and its cognate tRNA to incorporate a protected selenocysteine analog. | Evolved pyrrolysyl-tRNA synthetase (PylRS) mutant, tRNAPyl, Se-allyl selenocysteine (ASec). | Bypasses the natural Sec machinery, applicable in various organisms. acs.org |

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for producing selenoproteins, offering several advantages over in vivo methods. anu.edu.au CFPS systems allow for direct control over the reaction environment, enabling the efficient incorporation of selenocysteine by supplementing the reaction mixture with the necessary components. anu.edu.aunsf.gov

One of the significant benefits of CFPS is the ability to achieve global substitution of cysteine with selenocysteine. anu.edu.au In these systems, many of the biosynthetic enzymes present in live cells are inactive, which simplifies the process of replacing all cysteine residues with selenocysteine by simply omitting cysteine and adding selenocysteine to the reaction mixture. anu.edu.au This approach has been used to produce milligram quantities of selenoproteins from a small reaction volume. anu.edu.au

Furthermore, CFPS platforms based on extracts from genomically recoded organisms lacking release factor 1 have been developed to enhance the site-specific incorporation of non-canonical amino acids, including selenocysteine, at UAG codons without competition from translation termination. nsf.gov

Methodologies for Isotopic Labeling of Selenocysteine in Recombinant Proteins for Structural Biology

Isotopic labeling of proteins with stable isotopes such as 13C, 15N, and 2H is a cornerstone of modern structural biology, particularly for NMR spectroscopy. nih.govnih.gov These techniques can be adapted for the specific labeling of selenocysteine residues to probe their local environment and role in protein structure and function.

Uniform labeling of a protein with 13C and/or 15N is a standard approach achieved by growing the expression host in a minimal medium containing 13C-glucose and/or 15NH4Cl as the sole carbon and nitrogen sources, respectively. nih.gov For selenoproteins, this can be combined with the aforementioned expression strategies.

Selective isotopic labeling of selenocysteine can be achieved by providing an isotopically labeled precursor in the growth medium of an auxotrophic strain. nih.gov For instance, in a cysteine auxotroph, providing 13C- or 15N-labeled L-selenocystine in a cysteine-depleted medium would result in the incorporation of labeled selenocysteine at the intended sites. nih.gov

Another powerful technique is the use of selenocysteine substitution for X-ray absorption spectroscopy (XAS). nih.gov By synthetically replacing a cysteine residue with selenocysteine, the selenium atom can be used as a spectroscopic probe to study metal-binding sites and enzyme-substrate interactions. nih.gov The distinct X-ray absorption edge of selenium allows for the specific characterization of its coordination environment. nih.gov

| Labeling Method | Description | Application in Structural Biology |

| Uniform Labeling | Incorporation of stable isotopes (13C, 15N) throughout the entire protein. | NMR spectroscopy for determining the overall structure and dynamics of the selenoprotein. nih.gov |

| Selective Labeling | Isotopic labeling of only selenocysteine residues. | NMR spectroscopy to specifically probe the environment and dynamics of the selenocysteine residue(s). |

| Spectroscopic Probing via Substitution | Replacing a cysteine with selenocysteine to introduce a unique spectroscopic handle. | Se K-edge X-ray absorption spectroscopy (XAS) to study metal coordination and enzyme-substrate interactions. nih.gov |

Structural and Mechanistic Consequences of Selenocysteine Mutagenesis in Model Enzymes

The functional importance of selenocysteine is often investigated by mutating it to its sulfur-containing analog, cysteine. Such mutations are generally detrimental to the catalytic activity of selenoenzymes. nih.gov For instance, in iodothyronine deiodinases, which are crucial for thyroid hormone activation, mutating the active-site selenocysteine to cysteine severely impairs enzymatic function. nih.gov

Mutations in the human selenocysteine synthase (SepSecS) gene, which is responsible for the final step of selenocysteine biosynthesis, can lead to severe neurological disorders. nih.gov Structural analysis of these mutations reveals that they disrupt the architecture of the active site and abrogate enzyme activity, leading to a failure in selenoprotein production. nih.gov

In the blue copper protein azurin (B1173135), replacing the coordinating Cys112 residue with selenocysteine via expressed protein ligation has been shown to alter the properties of the enzyme, highlighting the critical role of the coordinating atom in the active site. nih.gov These studies underscore the unique structural and electronic contributions of selenocysteine that cannot be fully replicated by cysteine.

Engineering of Selenocysteine-Containing Peptides and Protein Mimics for Research Probes

The unique reactivity of the selenol group of selenocysteine makes it an excellent tool for chemical biology and the development of research probes. tandfonline.comnih.gov Selenocysteine-containing peptides can be synthesized and used in native chemical ligation to produce larger proteins with site-specific modifications. mdpi.com

One innovative application is the use of selenocysteine as a latent bioorthogonal electrophilic probe. nih.gov Selenocysteine can be converted into the highly reactive dehydroalanine (B155165) (Dha) residue through oxidative or alkylative elimination. nih.gov This strategy has been employed to generate ubiquitin probes for identifying and studying deubiquitylating enzymes (DUBs). nih.govresearchgate.net The latent reactivity of selenocysteine allows for its incorporation into a protein of interest, followed by conversion to Dha to trap interacting DUBs. nih.gov

Analytical Methodologies for Hydrogen Selenocysteinate and Its Biologically Relevant Metabolites in Research Specimens

Chromatographic Separation Techniques for Selenoamino Acids

Chromatography is a cornerstone for the analysis of selenoamino acids, providing the necessary separation of structurally similar compounds from complex biological samples. turkupetcentre.net The choice of chromatographic method depends on the specific properties of the analytes and the research question.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the separation of nonvolatile selenium species like selenoamino acids. helsinki.fi Its versatility is demonstrated by the various separation modes available, including reversed-phase, ion-exchange, ion-pair, and size-exclusion chromatography. helsinki.ficore.ac.uk

Reversed-Phase (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For enhanced separation and detection, selenoamino acids are often derivatized prior to analysis. asianpubs.org For instance, derivatization with ortho-phthalaldehyde allows for sensitive fluorometric detection. asianpubs.org RP-HPLC can effectively separate various selenoamino acids, including selenocysteine (B57510) (SeCys), Se-methylselenocysteine (SeMeCys), and selenomethionine (B1662878) (SeMet), within a short analysis time. asianpubs.org

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography is particularly useful for separating selenite (B80905) and selenate (B1209512) but may offer poor separation for other species. core.ac.uk High-performance anion-exchange chromatography coupled with integrated pulsed amperometric detection (HPAEC-IPAD) allows for the direct determination of underivatized selenoamino acids, such as selenocysteine, by targeting their electrochemical properties. nih.gov

Ion-Pair Chromatography: This method enhances the retention of ionic and highly polar compounds on reversed-phase columns by adding an ion-pairing reagent to the mobile phase. It has proven effective for the separation of selenium species and is compatible with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detection. core.ac.uk

Chiral Chromatography: To distinguish between the D- and L-enantiomers of selenoamino acids, HPLC columns with a chiral stationary phase are employed. For example, a chiral crown ether stationary phase with a perchloric acid mobile phase can separate the enantiomers of selenocystine (B224153) and selenomethionine, which can then be detected by UV or ICP-MS. dss.go.th

The successful application of HPLC relies heavily on the subsequent detection method, which must be sensitive and selective for selenium compounds. Common detectors include UV-Vis, fluorescence detectors (for derivatized compounds), and element-specific detectors like ICP-MS. asianpubs.orgdss.go.th The choice of nonvolatile mobile phase buffers, such as phosphate (B84403) buffers, is common in standard HPLC but must be avoided when coupling with MS detection to prevent contamination of the ion source. nih.gov

Table 1: Examples of HPLC Methodologies for Selenoamino Acid Analysis

| HPLC Mode | Target Analyte(s) | Column | Mobile Phase/Eluent | Detection Method | Reference |

|---|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) with pre-column derivatization | SeCys, SeMeCys, SeMet | Agilent Hypersil ODS (125 mm × 4.6 mm × 5 µm) | Sodium acetate (B1210297) based buffers | Fluorometric (FLD) | asianpubs.org |

| Anion-Exchange (HPAEC) | Selenocysteine, Selenomethionine | Anion-exchange column | Quaternary gradient elution | Integrated Pulsed Amperometric Detection (IPAD) | nih.gov |

| Chiral HPLC | D,L-selenocystine, D,L-selenomethionine | Crownpak CR(+) | 0.10 M HClO4 | UV and ICP-MS | dss.go.th |

| Ion-Pair RP-HPLC | Se-methyl-DL-selenocysteine, selenomethionine | Not specified | Mobile phase with ion-pairing reagent and methanol | ICP-MS | core.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography (GC) is a powerful analytical technique for separating volatile compounds. researchgate.net However, amino acids, including selenoamino acids like hydrogen selenocysteinate, are polar and nonvolatile, making them unsuitable for direct GC analysis as they tend to decompose in the high-temperature injector. thermofisher.com Therefore, a crucial derivatization step is required to increase their volatility and thermal stability. thermofisher.comsigmaaldrich.com

The most common derivatization method for amino acids is silylation. thermofisher.comresearchgate.net This process involves replacing the active hydrogen atoms on polar functional groups (-OH, -NH2, -SH, and by extension, -SeH) with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com The resulting silyl (B83357) derivatives are significantly more volatile and less reactive, allowing for effective separation on a GC column and subsequent detection by mass spectrometry (MS). sigmaaldrich.com

GC-MS provides high sensitivity and selectivity, and the mass spectra of the derivatized amino acids contain characteristic fragments that allow for confident identification. sigmaaldrich.commdpi.com Despite its power, the multi-step sample preparation, including the derivatization reaction which can be sensitive to moisture, is a notable disadvantage compared to some HPLC methods. sigmaaldrich.comresearchgate.net

Ion Chromatography for Selenium Species Speciation

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. It is highly effective for the speciation of inorganic selenium forms, such as selenite (Se(IV)) and selenate (Se(VI)), as well as some small, charged organic selenium compounds. rsc.orgrsc.orgnih.gov The separation is typically achieved using an anion-exchange column. rsc.orgdss.go.th

IC systems are often coupled with sensitive, element-specific detectors. The hyphenation of IC with inductively coupled plasma mass spectrometry (IC-ICP-MS) is a powerful tool for selenium speciation in water and biological samples. rsc.orgrsc.orgnih.gov This combination allows for the separation of different selenium species, which are then detected with the high sensitivity and specificity of ICP-MS. For instance, a method using a dilute sodium hydroxide (B78521) eluent followed by a membrane suppressor to eliminate the matrix before introduction to the ICP-MS can achieve detection limits in the low ng/L range for selenite and selenate. rsc.org Another approach couples IC with an electrothermal atomic absorption spectrometer (ETAAS), which also provides excellent sensitivity. dss.go.th

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciation Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is considered one of the most powerful and practical analytical tools for determining selenium in biological samples due to its exceptional sensitivity and elemental specificity. helsinki.fi While ICP-MS alone provides total elemental concentration, its true strength in speciation analysis is realized when it is used as a detector for a chromatographic separation system (hyphenated techniques). helsinki.firesearchgate.net

Speciation Analysis of Selenium Compounds in in vitro and ex vivo Samples

The coupling of HPLC or IC with ICP-MS (e.g., HPLC-ICP-MS) is the premier technique for the speciation of selenium compounds, including this compound metabolites, in complex biological matrices such as blood serum, urine, and tissue extracts. researchgate.netiaea.orgtandfonline.com This hyphenated approach combines the superior separation capabilities of liquid chromatography with the highly sensitive, element-specific detection of mass spectrometry. iaea.org

In a typical HPLC-ICP-MS setup, the sample extract is injected into the HPLC system, where different selenium compounds are separated over time. The column effluent is then continuously introduced into the ICP-MS nebulizer. The plasma atomizes and ionizes all elements in the sample, and the mass spectrometer detects the selenium isotopes (e.g., ⁷⁷Se, ⁷⁸Se, ⁸²Se), providing a chromatogram that shows selenium-specific peaks. rsc.orgiaea.org This allows for the quantification of individual selenium species even at trace concentrations. iaea.org

This technique has been successfully applied to identify and quantify selenoproteins like glutathione (B108866) peroxidase (GPx) and selenoalbumin (SeAlb) in human blood serum, as well as smaller metabolites in urine. researchgate.nettandfonline.com For protein analysis, size-exclusion chromatography (SEC-ICP-MS) can be used to separate proteins based on their molecular weight before elemental detection. iaea.org For smaller molecules like selenoamino acids, reversed-phase or ion-exchange chromatography is employed. researchgate.netiaea.org The use of a dynamic reaction cell (DRC) or collision cell technique (CCT) in the ICP-MS system is often necessary to mitigate polyatomic interferences (e.g., ArAr⁺) that can obscure the selenium signal, thereby improving detection limits. nih.goviaea.org

Table 2: Applications of ICP-MS in Selenium Speciation Analysis

| Hyphenated Technique | Sample Type | Target Analyte(s) | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| AE/RP/AF-HPLC-ICP/MS | Human blood serum and urine | Inorganic Se, SeCys, GPx, SelP, SeAlb | Post-column isotope dilution used for quantification. Enzymatic hydrolysis revealed SeCys as the major amino acid in the proteins. | researchgate.net |

| IC-ICP-MS | Water samples | Selenite (Se(IV)), Selenate (Se(VI)), Selenocyanate (SeCN) | Eluant elimination with a membrane suppressor improved performance. Detection limits of 1.6-2.6 ng/L were achieved. | rsc.org |

| HPLC-ICP-MS | Human urine | Selenite, Selenate, Selenosugar | Monitored ⁸⁰Se in DRC mode to avoid interferences. Found that urine samples should be acidified and analyzed quickly for stability. | tandfonline.com |

| IC-ICP-DRC-MS | Urine samples | Selenite (Se(IV)), Selenate (Se(VI)) | Used CH₄ as a reaction gas to reduce polyatomic interferences on selenium isotopes. | nih.gov |

Electrochemical Methods for Selenohydryl Group Detection and Quantification